Superior Polymerization Yield and Processability vs. 2-Ethynylthiophene
In polymerizations using transition metal catalysts, monomers derived from 3-ethynylthiophene consistently produce soluble, high-molecular-weight polymers in high yields. In stark contrast, analogous monomers from 2-ethynylthiophene polymerize in low yields under identical conditions [1].
| Evidence Dimension | Polymerization Yield |
|---|---|
| Target Compound Data | Polymers obtained in 'high yields', which were soluble in THF and/or fluorocompounds |
| Comparator Or Baseline | 2-Ethynylthiophenes |
| Quantified Difference | High yields for 3-substituted monomers vs. low yields for 2-substituted monomers |
| Conditions | Polymerizations using transition metal catalysts (specific catalyst not detailed in abstract) |
Why This Matters
Higher yields and polymer solubility directly translate to more efficient and cost-effective synthesis of processable conjugated materials, making 3-ethynylthiophene the preferred monomer for solution-processable polymer applications.
- [1] Nishida, M., et al. (1989). Synthesis and polymerization of ethynylthiophenes and ethynylfurans containing trifluoromethyl groups. Journal of Fluorine Chemistry, 44(3), 309–320. View Source
